Cas no 21411-53-0 (Virginiamycin M1)

Virginiamycin M1 化学的及び物理的性質
名前と識別子
-
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25-hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-, (3R,4R,5E,10E,12E,14S)-
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-t...
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25-hexahydr
- Ostreogrycin A
- VirginiaMycin M1
- VirginiaMycin M1, froM StreptoMyces virginiae
- Virginiamycin M1-dx
- Antibiotic PA-114A1
- MIKAMYCIN A
- pristinamycin component IIA
- Pristinamycin IIA
- STAPHYLOMYCIN
- Staphylomycin M1
- Streptogramin A
- Vernamycin A
- VIRGINIAMYCINE
- Antibiotic PA 114A
- Antibiotic PA 114A1
- Factor M
- Factor M (antibiotic)
- NSC 244426
- NSC 87432
- PA 114A
- Pristinamycin II
- RP-12536
- Vernamycin A & vernamycin B (1:1)
- 8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- CHEBI:9997
- (3R-(3R*,4R*,5E,10E,12E,14S*))-8,9,14,15,24,25-HEXAHYDRO-14-HYDROXY-4,12-DIMETHYL-3-(1-METHYLETHYL)-3H-21,18-NITRILO-1H,22H-PYRROLO(2,1-C)(1,8,4,19)DIOXADIAZACYCLOTETRACOSINE-1,7,16,22(4H,17H)-TETRONE
- MFCD00869411
- NSC-244426
- GTPL12933
- Virginiamycin M1 (200 ug/mL in Methanol) (~90%)
- CHEMBL1236670
- 3H-21,18-NITRILO-1H,22H-PYRROLO(2,1-C)(1,8,4,19)DIOXADIAZACYCLOTETRACOSINE-1,7,16,22(4H,17H)-TETRONE, 8,9,14,15,24,25-HEXAHYDRO-14-HYDROXY-4,12-DIMETHYL-3-(1-METHYLETHYL)-, (3R,4R,5E,10E,12E,14S)-
- Virginiamycin Factor M1
- (3R,4R,5E,10E,12E,14S)-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- NSC87434
- 21411-53-0
- NSC-87434
- MIKAMYCIN A [MI]
- DAIKHDNSXMZDCU-FQTGFAPKSA-N
- DB01669
- VIRGINIAMYCIN M1 [MI]
- EINECS 244-376-6
- (3R,4R,5E,10E,12E,14S)-14-hydroxy-3-isopropyl-4,12-dimethyl-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- SCHEMBL673193
- (10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- 8,9,14,15,24,25-Hexahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- NSC-87432
- PA-114A
- CS-0019826
- STREPTOGRAMIN A [MI]
- UNII-8W4UOL59AZ
- 8W4UOL59AZ
- PRISTINAMYCIN IIA [MI]
- NS00011661
- E80259
- HY-N6686
- Virginiamycin M1 (~90%)
- Virginiamycin M1-d2 (>90%)
- NSC87432
- hydroxy-isopropyl-dimethyl-[?]tetrone
- NSC244426
- (3S,4S,14R)-14-Hydroxy-3-isopropyl-4,12-dimethyl-4,8,9,14,15,24,25-heptahydro-1H,3H,22H-21,18-epiazenopyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22-tetrone
- (12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- CHEMBL1977560
- (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- 8,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- (10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- SCHEMBL5033965
- CID 16220095
- Virginiamycin M1, ~95%
- (10R,11R,12E,17Z,19E,21S)-21-Hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- 1ST7812
- Virginiamycin M1; virginiamycin m1; Streptogramin A; Ostreogrycin a; Mikamycin A; Pristinamycin IIA
- Virginiamycin M1
-
- MDL: MFCD00869411
- インチ: InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1
- InChIKey: DAIKHDNSXMZDCU-XMERXJNXSA-N
- ほほえんだ: CC([C@@H]1[C@@H](C=CC(NCC=CC(C)=C[C@@H](O)CC(CC2=NC(C(N3CCC=C3C(O1)=O)=O)=CO2)=O)=O)C)C
計算された属性
- せいみつぶんしりょう: 525.24800
- どういたいしつりょう: 525.24750046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 38
- 回転可能化学結合数: 1
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 139Ų
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 165-167 ºC
- ようかいど: 極微溶性(0.58 g/l)(25ºC)、
- PSA: 139.04000
- LogP: 2.92610
- ひせんこうど: D20 -218° ( c = 0.34 in ethanol)
Virginiamycin M1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-202269-5mg |
Ostreogrycin A, |
21411-53-0 | >99% | 5mg |
¥3054.00 | 2023-09-05 | |
TRC | V673810-5mg |
Virginiamycin M1 (~90%) |
21411-53-0 | 5mg |
$ 148.00 | 2023-09-05 | ||
BioAustralis | BIA-O1131-5 mg |
Ostreogrycin A |
21411-53-0 | >95%byHPLC | 5mg |
$302.00 | 2023-08-09 | |
BioAustralis | BIA-O1131-25 mg |
Ostreogrycin A |
21411-53-0 | >95%byHPLC | 25mg |
$1057.00 | 2023-08-09 | |
Apollo Scientific | BIV1003-1mg |
Virginiamycin M1 |
21411-53-0 | 1mg |
£35.00 | 2023-01-07 | ||
TargetMol Chemicals | T13303-1 mL * 10 mM (in DMSO) |
Virginiamycin M1 |
21411-53-0 | 98.57% | 1 mL * 10 mM (in DMSO) |
¥ 4612 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RO570-1mg |
Virginiamycin M1 |
21411-53-0 | ≥97% | 1mg |
¥1705.0 | 2022-02-28 | |
MedChemExpress | HY-N6686-10mg |
Virginiamycin M1 |
21411-53-0 | 99.50% | 10mg |
¥5300 | 2024-04-19 | |
TargetMol Chemicals | T13303-25mg |
Virginiamycin M1 |
21411-53-0 | 98.57% | 25mg |
¥ 4360 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V56990-10mg |
Virginiamycin M1 |
21411-53-0 | 98% | 10mg |
¥10998.0 | 2023-09-06 |
Virginiamycin M1 関連文献
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
Virginiamycin M1に関する追加情報
Comprehensive Overview of Virginiamycin M1 (CAS No. 21411-53-0): Properties, Applications, and Industry Insights
Virginiamycin M1 (CAS No. 21411-53-0) is a naturally occurring antibiotic belonging to the streptogramin family, primarily derived from Streptomyces virginiae. This compound has garnered significant attention in veterinary medicine and animal husbandry due to its potent antibacterial activity against Gram-positive bacteria, including Staphylococcus and Enterococcus species. Its unique mechanism of action—inhibiting bacterial protein synthesis—makes it a valuable tool in combating antibiotic-resistant strains, a growing concern in modern agriculture.
The chemical structure of Virginiamycin M1 features a macrocyclic lactone ring, which contributes to its stability and bioavailability. Researchers and industry professionals often search for terms like "Virginiamycin M1 solubility", "Virginiamycin M1 stability", and "Virginiamycin M1 mode of action" to understand its pharmacokinetics. Recent studies highlight its synergistic effects when combined with other streptogramins, such as Virginiamycin S1, enhancing its efficacy against resistant pathogens.
In livestock production, Virginiamycin M1 is widely used as a feed additive to promote growth and prevent infections. Searches for "Virginiamycin M1 in poultry feed" and "Virginiamycin M1 for swine" reflect its practical applications. With the global push for antibiotic-free farming, debates around its use have intensified. However, regulatory bodies like the FDA and EMA continue to approve its controlled use, emphasizing its role in maintaining animal health when alternatives are limited.
From a regulatory perspective, Virginiamycin M1 (CAS No. 21411-53-0) is subject to strict residue limits in food products. Queries such as "Virginiamycin M1 maximum residue limits" and "Virginiamycin M1 withdrawal period" are critical for compliance. Analytical methods like HPLC and LC-MS/MS are commonly employed to detect trace amounts, ensuring food safety standards are met. The compound’s degradation pathways under environmental conditions are also under scrutiny, with studies focusing on "Virginiamycin M1 environmental impact".
Innovations in formulation technology have led to improved delivery systems for Virginiamycin M1, including microencapsulation to enhance stability in feed matrices. Industry trends show rising interest in "sustainable antibiotic alternatives", yet Virginiamycin M1 remains a benchmark due to its cost-effectiveness and proven track record. As research progresses, its potential applications in human medicine—particularly against MRSA—are being explored, though this remains a niche area.
For researchers, key data points include the molecular formula (C28H35N3O7), molecular weight (525.6 g/mol), and melting range (160–165°C). The compound’s UV absorption maxima at 305 nm facilitates analytical detection. Storage recommendations typically emphasize protection from light and moisture to preserve potency, addressing common queries like "Virginiamycin M1 storage conditions".
In conclusion, Virginiamycin M1 (CAS No. 21411-53-0) exemplifies the intersection of agricultural necessity and scientific innovation. While challenges like antibiotic resistance persist, its targeted use—guided by evolving regulations—ensures its relevance in sustainable animal production systems. Future developments may expand its role, but responsible usage remains paramount to balance efficacy and public health priorities.
21411-53-0 (Virginiamycin M1) 関連製品
- 27650-89-1(1-(naphthalen-2-yl)propan-2-ol)
- 866154-96-3(Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate)
- 2229562-92-7(methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate)
- 1188263-66-2(1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1))
- 2418648-94-7((9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate)
- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)
- 2648937-35-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)
- 1396785-49-1(6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide)
- 2877646-16-5(N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine)
- 1888818-07-2(3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine)

